molecular formula C15H10IN B12917399 4-Iodo-3-phenylisoquinoline CAS No. 312612-62-7

4-Iodo-3-phenylisoquinoline

Cat. No.: B12917399
CAS No.: 312612-62-7
M. Wt: 331.15 g/mol
InChI Key: LNBCQKQKCSYMFE-UHFFFAOYSA-N
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Description

4-Iodo-3-phenylisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are nitrogen-containing heterocycles that have significant importance in medicinal chemistry due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for preparing 4-Iodo-3-phenylisoquinoline involves the treatment of N-(o-arylethynyl)benzyl p-toluenesulfonamides with molecular iodine in the presence of sodium bicarbonate at 60°C. This is followed by a reaction with potassium tert-butoxide at room temperature, yielding 3-aryl-4-iodoisoquinolines in good yields . This method is notable for being a one-pot synthesis under transition-metal-free conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3-phenylisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can produce a range of substituted isoquinolines.

Scientific Research Applications

4-Iodo-3-phenylisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-3-phenylisoquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the iodine atom can enhance its binding affinity and selectivity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-3-phenylisoquinoline is unique due to the specific positioning of the iodine and phenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

312612-62-7

Molecular Formula

C15H10IN

Molecular Weight

331.15 g/mol

IUPAC Name

4-iodo-3-phenylisoquinoline

InChI

InChI=1S/C15H10IN/c16-14-13-9-5-4-8-12(13)10-17-15(14)11-6-2-1-3-7-11/h1-10H

InChI Key

LNBCQKQKCSYMFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=N2)I

Origin of Product

United States

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